

Application Note: NMR Characterization of Amino-Bromophenols for Pharmaceutical Development

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Compound of Interest		
Compound Name:	4-Amino-2-bromophenol	
Cat. No.:	B112063	Get Quote

Introduction

The structural elucidation of small organic molecules is a cornerstone of pharmaceutical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, providing detailed information about the chemical environment of individual atoms. This application note provides a detailed protocol and data interpretation for the NMR characterization of aminobromophenols, a class of compounds with potential applications as intermediates in drug synthesis.

Due to the limited availability of published experimental NMR data for **4-Amino-2-bromophenol**, this document will utilize the comprehensive spectral data available for its isomer, 2-Amino-4-bromophenol, as a representative example to illustrate the characterization process. The methodologies and interpretation principles described herein are directly applicable to the analysis of **4-Amino-2-bromophenol** and other related substituted phenols.

Compound Information

Compound Name: 2-Amino-4-bromophenol CAS Number: 40925-68-6[1] Molecular Formula: C₆H₆BrNO Molecular Weight: 188.02 g/mol Structure:



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Spectroscopic Data Summary

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 2-Amino-4-bromophenol. This data is critical for confirming the identity and purity of the compound.

Table 1: 1H NMR Data for 2-Amino-4-bromophenol

Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.29	S	1H	ОН
6.72	d, J = 2.4 Hz	1H	Ar-H
6.56	d, J = 8.3 Hz	1H	Ar-H
6.50	dd, J = 8.3, 2.4 Hz	1H	Ar-H
4.91	br s	2H	NH ₂

Data acquired in DMSO-d₆ at 400 MHz.

Table 2: 13C NMR Data for 2-Amino-4-bromophenol

Chemical Shift (δ) ppm	Assignment
143.42	С-ОН
139.00	C-NH₂
123.50	Ar-CH
115.75	Ar-CH
115.66	Ar-CH
113.86	C-Br



Note: Specific assignments for the aromatic carbons would require further 2D NMR experiments such as HSQC and HMBC.

Experimental Protocols Sample Preparation for NMR Analysis

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.

Materials:

- 2-Amino-4-bromophenol sample
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tube (5 mm)
- Pipettes
- · Vortex mixer

Procedure:

- Weigh approximately 10-20 mg of the 2-Amino-4-bromophenol sample directly into a clean, dry vial.
- Add approximately 0.7 mL of DMSO-d₆ to the vial.
- Securely cap the vial and vortex until the sample is completely dissolved.
- Carefully transfer the solution into a 5 mm NMR tube using a pipette.
- Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

NMR Data Acquisition

Instrument: 400 MHz NMR Spectrometer Solvent: DMSO-d6



¹H NMR Acquisition Parameters:

• Pulse Program: zg30

• Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.096 s

Spectral Width: 8012.8 Hz (20.0 ppm)

¹³C NMR Acquisition Parameters:

• Pulse Program: zgpg30

• Number of Scans: 1024

Relaxation Delay: 2.0 s

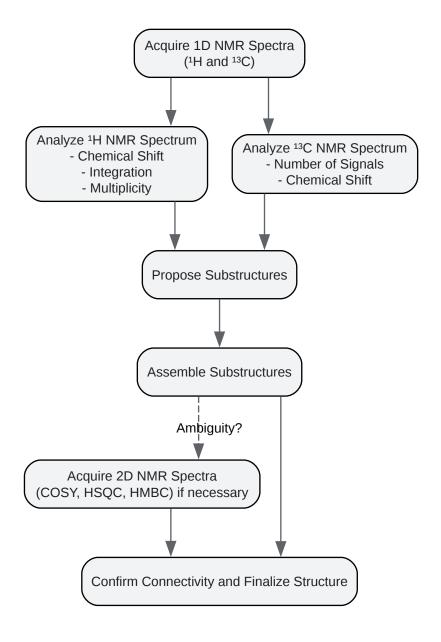
Acquisition Time: 1.363 s

Spectral Width: 24038.5 Hz (238.8 ppm)

Data Interpretation and Structural Elucidation Workflow

The process of identifying the structure of an unknown compound from its NMR spectra follows a logical progression. The following diagram illustrates the typical workflow.





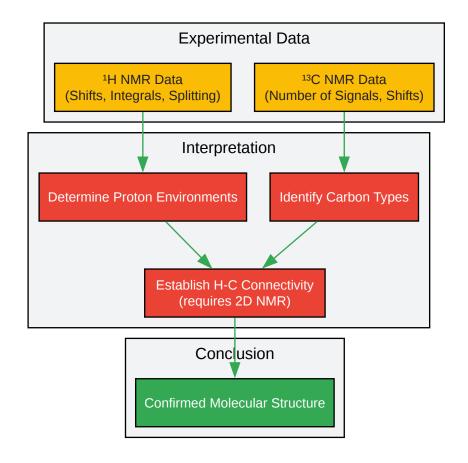
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Caption: Workflow for Structural Elucidation using NMR.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the experimental data and the final structural confirmation.





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Caption: Data to Structure Confirmation Pathway.

Conclusion

This application note details the standard procedures for the NMR characterization of amino-bromophenols, using 2-Amino-4-bromophenol as a working example. The provided protocols for sample preparation and data acquisition, along with the summarized spectral data, serve as a comprehensive guide for researchers in the pharmaceutical industry. Adherence to these methodologies will ensure the accurate and reliable structural determination of this important class of synthetic intermediates.

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References

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